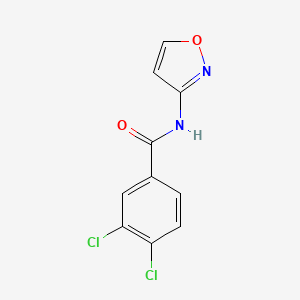

3,4-Dichloro-N-(3-isoxazolyl)benzamide

Description

3,4-Dichloro-N-(3-isoxazolyl)benzamide is a synthetic benzamide derivative characterized by a 3,4-dichlorinated benzene core linked via an amide bond to a 3-isoxazolyl substituent. The 3,4-dichloro substitution pattern is a common structural motif in opioid-like compounds, contributing to enhanced receptor affinity and metabolic stability. The isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen, may modulate the compound’s pharmacokinetic properties compared to analogs with alternative substituents .

Properties

IUPAC Name |

3,4-dichloro-N-(1,2-oxazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-7-2-1-6(5-8(7)12)10(15)13-9-3-4-16-14-9/h1-5H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATFEIIFRZEZJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NC2=NOC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-N-(3-isoxazolyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 3-aminoisoxazole under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(3-isoxazolyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases like triethylamine for substitution reactions and oxidizing or reducing agents for redox reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation or reduction reactions may produce different oxidation states of the compound .

Scientific Research Applications

Chemical Properties and Structure

3,4-Dichloro-N-(3-isoxazolyl)benzamide is characterized by its unique structure, which includes a dichlorobenzamide framework and an isoxazole moiety. The presence of chlorine atoms enhances its biological activity, making it a candidate for diverse applications.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit potential anti-inflammatory effects. Specifically, they may act as inhibitors of lipoxygenase enzymes, which are implicated in inflammatory diseases such as asthma and arthritis. For instance, studies have shown that certain benzamide derivatives can modulate the activity of 15-lipoxygenase (15-LO), which plays a role in inflammatory processes .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Benzamide derivatives have been explored for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Ongoing research aims to elucidate the specific pathways affected by this compound.

Antibacterial and Antifungal Effects

Compounds within this class have demonstrated antibacterial and antifungal activities. The mechanism often involves disrupting cellular processes in pathogens, leading to cell death. Further investigations are needed to assess the efficacy of this compound against specific bacterial and fungal strains.

Herbicidal Activity

One of the most notable applications of this compound is its use as a herbicide. It has been shown to inhibit cellulose biosynthesis in plants, effectively targeting broadleaf weeds while sparing monocots like grasses. This selectivity is advantageous for crop management .

Table: Herbicidal Efficacy Comparison

| Compound Name | Target Weeds | Mechanism of Action |

|---|---|---|

| This compound | Broadleaf weeds | Inhibition of cellulose biosynthesis |

| Isoxaben | Dicotyledonous plants | Disruption of cell wall formation |

| N-(3-Isoxazolyl)-3,5-dimethoxybenzamide | Various weeds | Selective herbicidal activity |

Case Study 1: Anti-inflammatory Effects

A study investigating the effects of benzamide derivatives on human monocytes demonstrated that these compounds could reduce inflammation markers significantly. The inhibition of 15-LO was particularly noted as a critical factor in mitigating inflammatory responses .

Case Study 2: Herbicide Development

Field trials conducted on the herbicidal efficacy of this compound revealed promising results in controlling weed populations without harming adjacent crops. The compound's specificity allows for targeted application in agricultural settings .

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-(3-isoxazolyl)benzamide is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition or activation of certain enzymes or receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Opioid Research

AH-7921 (3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide)

- Structure: Retains the 3,4-dichlorobenzamide core but substitutes the isoxazole with a cyclohexylmethyl group bearing a dimethylamino moiety.

- It lacks therapeutic approval due to severe side effects, including respiratory depression and fatalities .

- Legal Status : Controlled under international drug laws (e.g., listed in U.S. and EU legislation) due to its high risk of misuse .

U-47700 (3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide)

- Structure: Features a 3,4-dichlorobenzamide core with a dimethylamino-substituted cyclohexyl group and an additional methyl group on the amide nitrogen.

- Pharmacology : Exhibits 7.5× higher potency than morphine at μ-opioid receptors. Linked to numerous overdose cases due to unregulated distribution as a "designer opioid" .

- Legal Status : Banned globally, including in U.S. state bills (e.g., Virginia HB 1333) and EU risk assessments .

Isopropyl 3,4-Dichloro-N-[2-(dimethylamino)-1-cyclohexyl]benzamide

- Structure : Similar to U-47700 but with an isopropyl group replacing the methyl substituent on the amide nitrogen.

- Pharmacology: Limited published data, but structural modifications suggest altered receptor binding kinetics and duration of action.

- Legal Status : Recently added to controlled substance lists (e.g., 2024 Virginia HB 1333) .

Heterocyclic Benzamide Derivatives

2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide

- Structure : Replaces the isoxazole in the target compound with a thiazole ring (sulfur instead of oxygen in the heterocycle).

- The thiazole ring enhances metabolic stability compared to isoxazole derivatives .

Comparative Data Table

Research Findings and Implications

- Opioid Receptor Interactions: The 3,4-dichloro substitution in benzamides is critical for μ-opioid receptor binding.

- Regulatory Trends: Compounds with dimethylamino-cyclohexyl motifs are prioritized for legal control due to their structural similarity to fentanyl analogs and documented public health risks .

Biological Activity

3,4-Dichloro-N-(3-isoxazolyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The structural formula of this compound is represented as follows:

This compound features a dichlorobenzamide core with an isoxazole substituent, which is crucial for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. It has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves the inhibition of the FtsZ protein, which is essential for bacterial cell division.

- In vitro Studies : In laboratory settings, the compound showed effective bactericidal activity at concentrations as low as 0.016 μg/mL against S. aureus and B. subtilis. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of standard antibiotics like norfloxacin .

- Resistance Development : Unlike many traditional antibiotics, this compound demonstrated a low propensity for inducing resistance in bacterial populations. In a multipassage resistance selection assay, only a modest increase in MIC was observed after multiple exposures .

Anticancer Activity

The compound has also been investigated for its anticancer potential. It displayed cytotoxic effects against various cancer cell lines, including colorectal and melanoma cells.

- Cell Line Studies : In vitro tests revealed that this compound inhibited cell proliferation in human cancer cell lines with an IC50 value ranging from 2.01 µM to 5.00 µM depending on the cell type .

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth and survival .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with a half-life of approximately 112 minutes in human liver microsomes. However, it exhibits rapid clearance in mouse and rat models .

| Parameter | Value |

|---|---|

| Half-life in Humans | 111.98 min |

| Clearance Rate | 15.52 mL/min/kg |

| Half-life in Mice | 5.09 min |

Case Studies

- Antimicrobial Efficacy : A study published in the European Journal of Medicinal Chemistry highlighted the rapid bactericidal effect of the compound against S. aureus ATCC25923 within three hours at high concentrations (4 × MIC) .

- Antitumor Activity : Research conducted by El-Messery et al. demonstrated that compounds structurally similar to this compound exhibited selective toxicity against glioblastoma cells while sparing normal cells, indicating a potential for targeted cancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.